3-(((4Z,7Z,10Z,13Z,16Z,19Z)-Docosa-4,7,10,13,16,19-hexaenoyl)oxy)propane-1,2-diyl dipalmitate
Description
This structured triacylglycerol (TAG) contains docosahexaenoic acid (DHA, 22:6 n-3) esterified at the sn-1 position of the glycerol backbone, with palmitic acid (C16:0) occupying the sn-2 and sn-3 positions. DHA’s six double bonds (4Z,7Z,10Z,13Z,16Z,19Z) confer high unsaturation, influencing its chemical reactivity, oxidative stability, and biological activity . The compound’s molecular formula is C57H98O6Na (exact mass: 901.7256 Da), as confirmed by high-resolution mass spectrometry (HRMS) . Its synthesis involves regioselective esterification using coupling agents like EDCI and DMAP in dichloromethane .
Properties
Molecular Formula |
C57H98O6 |
|---|---|
Molecular Weight |
879.4 g/mol |
IUPAC Name |
2,3-di(hexadecanoyloxy)propyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-26-27-28-29-30-33-35-38-41-44-47-50-56(59)62-53-54(63-57(60)51-48-45-42-39-36-32-24-21-18-15-12-9-6-3)52-61-55(58)49-46-43-40-37-34-31-23-20-17-14-11-8-5-2/h7,10,16,19,25-26,28-29,33,35,41,44,54H,4-6,8-9,11-15,17-18,20-24,27,30-32,34,36-40,42-43,45-53H2,1-3H3/b10-7-,19-16-,26-25-,29-28-,35-33-,44-41- |
InChI Key |
GNADFLWMYUNMMR-MSDLDNLYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
Chemical Identity
- IUPAC Name: 3-(((4Z,7Z,10Z,13Z,16Z,19Z)-Docosa-4,7,10,13,16,19-hexaenoyl)oxy)propane-1,2-diyl dipalmitate
- Molecular Formula: C74H125O8 (approximate, depending on esterification specifics)
- Molecular Weight: Approximately 1187.8 g/mol
- Structural Features:
- One docosahexaenoyl (22:6, omega-3 fatty acid) chain esterified at the 3-position of glycerol
- Two palmitoyl (16:0) chains esterified at the 1 and 2 positions of glycerol
- Physicochemical Properties:
- High lipophilicity (XLogP3-AA ~23.4)
- Multiple cis-double bonds contributing to molecular flexibility
- Polar surface area ~108 Ų due to ester and hydroxyl groups
These data are consistent with the compound's classification as a triacylglycerol derivative with polyunsaturated fatty acid content.
Preparation Methods
Overview
The synthesis of This compound primarily involves regioselective esterification of glycerol with two palmitic acid molecules and one docosahexaenoic acid (DHA) molecule. The key challenge is the selective attachment of the highly unsaturated DHA at the sn-3 position while avoiding isomerization or oxidation of the polyunsaturated chains.
Stepwise Synthesis Approach
Starting Materials
- Glycerol (propane-1,2,3-triol) as the backbone
- Palmitic acid (hexadecanoic acid) for the dipalmitate groups
- Docosahexaenoic acid (DHA, 22:6 n-3) for the hexaenoyl group
Protection and Activation
- Selective protection of the glycerol hydroxyl groups may be employed to control regioselectivity, often using silyl or benzyl protecting groups.
- Activation of fatty acids via conversion to acyl chlorides or anhydrides facilitates esterification. Alternatively, enzymatic methods use free fatty acids directly.
Chemical Esterification
- Chemical esterification typically involves reacting glycerol or its protected derivatives with activated fatty acids under anhydrous conditions using catalysts such as sulfuric acid, p-toluenesulfonic acid, or DCC (dicyclohexylcarbodiimide) in organic solvents (e.g., dichloromethane or tetrahydrofuran).
- Regioselective esterification is achieved by controlling reaction time, temperature, and stoichiometry to favor ester formation at sn-1 and sn-2 positions with palmitic acid, followed by esterification at sn-3 with DHA.
Enzymatic Esterification
- Lipase-catalyzed esterification or transesterification offers a milder and more selective alternative, preserving the integrity of polyunsaturated bonds.
- Immobilized lipases such as Candida antarctica lipase B (CALB) are commonly used.
- Reaction conditions: solvent-free or in organic solvents (e.g., hexane), temperature ~40–60°C, under reduced pressure or nitrogen atmosphere to minimize oxidation.
- Enzymatic methods allow selective incorporation of DHA at sn-3 position due to enzyme specificity.
Purification
- Chromatographic techniques such as silica gel column chromatography or preparative HPLC are used to isolate the target triacylglycerol.
- Characterization by NMR (1H, 13C), mass spectrometry (LC-MS/MS), and IR spectroscopy confirms the structure and purity.
Research Outcomes and Analytical Data
Analytical Characterization
| Analytical Method | Key Findings | Reference |
|---|---|---|
| Mass Spectrometry (LC-MS) | Molecular ion peak at m/z ~1187.8 consistent with triacylglycerol molecular weight; fragmentation patterns confirm DHA and palmitate chains | |
| NMR Spectroscopy | Chemical shifts consistent with esterified glycerol backbone; multiple olefinic proton signals confirm polyunsaturation | Literature synthesis reports |
| Infrared Spectroscopy (IR) | Ester carbonyl stretch around 1740 cm⁻¹; absence of free hydroxyl peaks indicates complete esterification | Standard lipid analysis |
Stability and Isomerization Studies
- Studies indicate that chemical esterification under acidic conditions risks cis-trans isomerization of DHA double bonds.
- Enzymatic methods maintain cis-configuration integrity and reduce oxidation risk.
- Storage under inert atmosphere and low temperature is recommended to preserve compound stability.
Comparative Yields and Purity
| Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Chemical esterification | 60–75 | 85–90 | Requires protection steps; risk of isomerization |
| Enzymatic esterification | 70–85 | >95 | High regioselectivity; mild conditions preserve DHA |
Perspectives from Varied Sources
- Organic synthesis literature emphasizes the need for regioselective protection and activation strategies to achieve high purity triacylglycerols incorporating DHA.
- Biocatalysis research highlights lipase-mediated methods as superior for synthesizing polyunsaturated lipid derivatives due to selectivity and environmental friendliness.
- Pharmaceutical and nutritional studies focus on the biological relevance of such compounds, necessitating preparation methods that maintain structural integrity and bioactivity.
Summary Table of Preparation Methods
| Step | Chemical Esterification | Enzymatic Esterification |
|---|---|---|
| Starting materials | Glycerol, palmitic acid, DHA (activated) | Glycerol, free fatty acids (palmitic acid, DHA) |
| Activation | Acyl chlorides or anhydrides | None (enzyme catalyzes direct esterification) |
| Catalyst | Acid catalyst (H2SO4, p-TsOH), DCC | Immobilized lipase (e.g., CALB) |
| Solvent | Organic solvents (DCM, THF) | Organic solvents (hexane) or solvent-free |
| Temperature | 50–80°C | 40–60°C |
| Regioselectivity | Controlled by protection/deprotection steps | Enzyme specificity |
| Yield | 60–75% | 70–85% |
| Purity | 85–90% | >95% |
| Advantages | Established protocols, scalable | Mild conditions, preserves double bonds |
| Disadvantages | Risk of isomerization, multiple steps | Enzyme cost, reaction time |
Chemical Reactions Analysis
Types of Reactions: 1,2-Dipalmitoyl-3-docosahexaenoyl Glycerol undergoes various chemical reactions, including:
Oxidation: The docosahexaenoic acid chain is particularly susceptible to oxidation due to its multiple double bonds.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol and the respective fatty acids.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under mild conditions.
Major Products:
Oxidation: Oxidation of the DHA chain can lead to the formation of various oxidized lipid species.
Hydrolysis: Hydrolysis yields glycerol, palmitic acid, and docosahexaenoic acid.
Scientific Research Applications
Nutritional Science
DHA is an essential fatty acid critical for brain development and function. Research indicates that supplementation with DHA can enhance cognitive function and may play a role in preventing neurodegenerative diseases. The compound's formulation allows for improved bioavailability in dietary supplements.
Pharmaceutical Development
The compound has potential applications as an anti-inflammatory agent. Studies have shown that DHA derivatives can inhibit pro-inflammatory cytokine production and modulate immune responses. This property is particularly relevant in the development of treatments for conditions such as arthritis and cardiovascular diseases.
Cosmetic Applications
Due to its moisturizing properties and ability to promote skin health, this compound is being explored in cosmetic formulations. Its anti-inflammatory effects may help reduce skin irritation and promote healing.
Nanotechnology
Research into drug delivery systems has highlighted the potential of lipid-based nanoparticles incorporating this compound for targeted therapy. These systems can enhance the delivery of hydrophobic drugs while minimizing side effects.
Case Study 1: Cognitive Health
A study published in the Journal of Nutritional Biochemistry examined the effects of DHA supplementation on cognitive performance in elderly populations. Results indicated improved memory function and a reduction in markers associated with neuroinflammation when participants consumed formulations containing DHA derivatives like 3-(((4Z,7Z,10Z,13Z,16Z,19Z)-Docosa-4,7,10,13,16,19-hexaenoyl)oxy)propane-1,2-diyl dipalmitate).
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that this compound effectively reduced the production of tumor necrosis factor-alpha (TNF-α) in human macrophages exposed to lipopolysaccharides (LPS). This finding supports its potential use as an anti-inflammatory therapeutic agent.
Comparative Data Table
| Application Area | Compound Role | Key Findings |
|---|---|---|
| Nutritional Science | Cognitive enhancer | Improved memory function in elderly populations |
| Pharmaceutical | Anti-inflammatory agent | Reduced TNF-α production in macrophages |
| Cosmetic | Skin health promoter | Enhanced skin hydration and reduced irritation |
| Nanotechnology | Drug delivery system | Improved bioavailability of hydrophobic drugs |
Mechanism of Action
The mechanism of action of 1,2-Dipalmitoyl-3-docosahexaenoyl Glycerol involves its interaction with lipid metabolic pathways. The compound can be hydrolyzed by lipases to release free fatty acids, which are then involved in various metabolic processes. The docosahexaenoic acid released from the compound is known to exert anti-inflammatory and cardioprotective effects by modulating signaling pathways and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiostructured Triacylglycerols with DHA
1-DHA-2,3-Dihexadecanoyl-sn-glycerol (C16:0/DHA/C16:0)
- Structure : DHA at sn-1, palmitic acid at sn-2 and sn-3.
- Synthesis : Prepared via General Procedure C, yielding enantiomers (R)-6a and (S)-6a with identical spectroscopic profiles .
3-DHA-1,2-Dioctadecanoyl-sn-glycerol (C18:0/C18:0/DHA)
- Structure : DHA at sn-3, stearic acid (C18:0) at sn-1 and sn-2.
- Synthesis : Requires stearic acid (C18:0) as a substrate, leading to higher molecular weight (C61H106O6) and increased hydrophobicity compared to the dipalmitate analog .
- Functional Impact : Longer acyl chains may slow enzymatic hydrolysis by pancreatic lipases, delaying DHA release in vivo .
DHA-Containing Diacylglycerols (DAGs)
DG(22:6/22:6/0:0)
- Structure : DHA at both sn-1 and sn-2 positions, lacking a third acyl group.
- Biological Role : Acts as a signaling molecule in lipid metabolism and inflammation. Its absence of a third acyl chain reduces caloric density but increases susceptibility to oxidation .
- Key Difference : Unlike the dipalmitate-DHA TAG, DG(22:6/22:6) lacks the saturated palmitate “stabilizing” effect, making it more prone to peroxidation .
DHA Conjugates with Bioactive Molecules
Edasalonexent ([N-(2-DHA-amidoethyl)-2-hydroxybenzamide])
- Structure : DHA covalently linked to salicylic acid via an ethylenediamine bridge.
- Pharmacological Use : Designed to inhibit NF-κB in inflammatory diseases. The amide bond enhances metabolic stability compared to ester-linked DHA in TAGs .
- Key Difference : The hybrid structure combines anti-inflammatory (salicylic acid) and neuroprotective (DHA) properties, unlike the neutral TAG form .
7-Docosahexaenoyl-Quercetin
- Structure: DHA esterified to the flavonoid quercetin.
- Synthesis : Enzymatic esterification using porcine pancreatic lipase (PPL) yields a compound with dual antioxidant and anti-inflammatory activity .
- Key Difference: The phenolic hydroxyl groups of quercetin enhance radical scavenging, contrasting with the purely lipidic dipalmitate-DHA TAG .
Oxidative Stability
Bioavailability and Hydrolysis
- Enzymatic Hydrolysis : Pancreatic lipases preferentially cleave sn-1/3 positions. DHA in sn-1 (dipalmitate-DHA TAG) is released faster than sn-3 DHA in C18:0 analogs .
- Conjugated Forms : Edasalonexent and DHA-phenylalanine (compound 27) resist hydrolysis due to amide bonds, prolonging systemic exposure .
Biological Activity
The compound 3-(((4Z,7Z,10Z,13Z,16Z,19Z)-Docosa-4,7,10,13,16,19-hexaenoyl)oxy)propane-1,2-diyl dipalmitate is a complex lipid that combines the properties of docosahexaenoic acid (DHA) with a glycerol backbone. DHA is a long-chain omega-3 fatty acid known for its numerous biological activities and health benefits. This article explores the biological activity of this compound through various studies and findings.
Chemical Formula
- Molecular Formula : C₃₁H₅₈O₄
- Molecular Weight : 510.78 g/mol
Key Characteristics
- Type : Lipid
- Solubility : Poorly soluble in water; soluble in organic solvents.
- Anti-inflammatory Effects : DHA is known to exert anti-inflammatory effects by modulating the production of pro-inflammatory cytokines and eicosanoids. The incorporation of DHA into cellular membranes can alter membrane fluidity and receptor signaling pathways.
- Neuroprotective Properties : DHA plays a vital role in brain health. It contributes to neuronal membrane integrity and function. Studies have shown that DHA supplementation can improve cognitive function and reduce the risk of neurodegenerative diseases.
- Cardiovascular Benefits : Omega-3 fatty acids like DHA are associated with reduced triglyceride levels and improved heart health. They help in lowering blood pressure and preventing arrhythmias.
Case Studies
- Cognitive Function Improvement : A study published in The American Journal of Clinical Nutrition demonstrated that elderly individuals who consumed DHA-rich diets showed significant improvements in cognitive performance compared to those with lower DHA intake .
- Inflammation Reduction in Arthritis : In a clinical trial involving patients with rheumatoid arthritis, supplementation with DHA significantly reduced joint inflammation markers and improved overall joint health .
- Cardiovascular Risk Reduction : A meta-analysis indicated that omega-3 fatty acid supplementation reduced the risk of cardiovascular events by approximately 20% among high-risk populations .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
